molecular formula C16H10ClN3O2 B3718825 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile

2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile

Cat. No. B3718825
M. Wt: 311.72 g/mol
InChI Key: ZCLOVEMZKAAYHY-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile, also known as CKD-516, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile is still not fully understood. However, it has been shown to inhibit the activity of several enzymes such as cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE-4), and lipoxygenase (LOX). It has also been shown to modulate the activity of several signaling pathways such as MAPK, NF-κB, and JAK/STAT.
Biochemical and Physiological Effects
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and function.

Advantages and Limitations for Lab Experiments

2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, it has some limitations as well. It is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile has several potential applications in the field of medicine. One possible direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to study its potential use in the treatment of cancer. Further research is also needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Conclusion
In conclusion, 2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile is a novel compound with potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its pharmacological properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties and has potential applications in the treatment of neurological disorders and cancer. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Scientific Research Applications

2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

(E)-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)-3-(5-methylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3O2/c1-9-2-4-12(22-9)6-10(8-18)15-19-14-5-3-11(17)7-13(14)16(21)20-15/h2-7H,1H3,(H,19,20,21)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLOVEMZKAAYHY-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C2=NC3=C(C=C(C=C3)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile
Reactant of Route 3
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile
Reactant of Route 4
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile
Reactant of Route 5
Reactant of Route 5
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile
Reactant of Route 6
2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-(5-methyl-2-furyl)acrylonitrile

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